Cas no 63663-79-6 (4-O-carbamoyl-2-deoxy-2-[glycyl(methyl)amino]-N-[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine)

4-O-carbamoyl-2-deoxy-2-[glycyl(methyl)amino]-N-[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine structure
63663-79-6 structure
Product Name:4-O-carbamoyl-2-deoxy-2-[glycyl(methyl)amino]-N-[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine
CAS-nummer:63663-79-6
MF:C17H29N7O8
MW:459.454263448715
CID:1656595
PubChem ID:198452
Update Time:2024-03-01

4-O-carbamoyl-2-deoxy-2-[glycyl(methyl)amino]-N-[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine Chemische en fysische eigenschappen

Naam en identificatie

    • 4-O-carbamoyl-2-deoxy-2-[glycyl(methyl)amino]-N-[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine
    • (3aS)-2-[[2-[(Aminoacetyl)methylamino]-4-O-aminocarbonyl-2-deoxy-β-D-glucopyranosyl]amino]-1,3aβ,5,6,7,7aα-hexahydro-7β-hydroxy-5-methyl-4H-imidazo[4,5-c]pyridin-4-one
    • 4H-Imidazo(4,5-c)pyridin-4-one, 2-((2-((aminoacetyl)methylamino)-6-O-(aminocarbonyl)-2-dexoy-beta-D-gulopyranosyl)amino)-1,3a,5,6,7,7a-hexahydro-7-hydroxy-5-methyl-, (3aS-(3a-alpha,7-alpha,7a-beta))-
    • [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[(2-aminoacetyl)-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate
    • 2-Deoxy-2-[glycyl(methyl)amino]-4-O-[hydroxy(imino)methyl]-N-(7-hydroxy-5-methyl-4-oxo-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-yl)hexopyranosylamine
    • DTXSID30979891
    • Glycinothricin
    • 4H-Imidazo(4,5-c)pyridin-4-one, 2-((2-((aminoacetyl)methylamino)-6-O-(aminocarbonyl)-2-deoxy-beta-D-gulopyranosyl)amino)-1,3a,5,6,7,7a-hexahydro-7-hydroxy-5-methyl-
    • 4H-Imidazo(4,5-c)pyridin-4-one, 2-((2-((aminoacetyl)methylamino)-4-O-(aminocarbonyl)-2-deoxy-beta-D-gulopyranosyl)amino)-1,3a,5,6,7,7a-hexahydro-7-hydroxy-5-methyl-, (3aS-(3aalpha,7alpha,7abeta))-
    • 63663-79-6
    • Inchi: 1S/C17H29N7O8/c1-23-4-6(26)9-10(15(23)29)21-17(20-9)22-14-11(24(2)8(27)3-18)12(28)13(32-16(19)30)7(5-25)31-14/h6-7,9-14,25-26,28H,3-5,18H2,1-2H3,(H2,19,30)(H2,20,21,22)/t6-,7-,9-,10+,11-,12+,13+,14-/m1/s1
    • InChI-sleutel: IGGCBWFVVFZDLU-HZSGZFBJSA-N
    • LACHT: O1[C@H](CO)[C@@H]([C@H]([C@H]([C@@H]1NC1=N[C@@H]2C(N(C)C[C@H]([C@H]2N1)O)=O)N(C(CN)=O)C)O)OC(N)=O

Berekende eigenschappen

  • Exacte massa: 459.20776091g/mol
  • Monoisotopische massa: 459.20776091g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 7
  • Complexiteit: 782
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -5.4
  • Topologisch pooloppervlak: 225Ų
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.